8-butylthio NAD+ (sodium salt)

Description

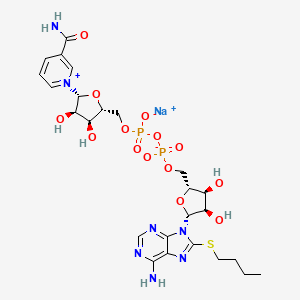

8-Butylthio NAD+ (sodium salt) is a chemically modified derivative of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and signaling. The compound features a butylthio (-S-C₄H₉) group at the 8-position of the adenine ring (Figure 1). This modification is hypothesized to enhance stability, alter enzyme binding kinetics, or enable targeted applications in biochemical assays, such as click chemistry or enzyme inhibition studies .

Properties

Molecular Formula |

C25H34N7NaO14P2S |

|---|---|

Molecular Weight |

773.6 g/mol |

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-butylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C25H35N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h4-6,8,11,13-14,16-19,23-24,33-36H,2-3,7,9-10H2,1H3,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1 |

InChI Key |

XANQNYSHCOHPDB-RGINARMRSA-M |

Isomeric SMILES |

CCCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |

Canonical SMILES |

CCCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Modification of NAD+

A multi-step chemical approach starts with native NAD+ and introduces the butylthio group via nucleophilic substitution:

-

Protection of Reactive Groups : The 2'- and 3'-hydroxyl groups on the ribose moieties are protected using tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions.

-

8-Position Functionalization :

-

Deprotection : Remove TBDMS groups using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Purification : Anion-exchange chromatography (e.g., DEAE-Sephadex) isolates the sodium salt form.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | 60–70% |

| Thiolation | Butyl disulfide, 0°C | 45–55% |

| Deprotection | TBAF, THF, RT | >90% |

Chemo-Enzymatic Synthesis

This hybrid method combines chemical synthesis of modified adenine nucleotides with enzymatic coupling to NMN:

-

Synthesis of 8-Butylthio-AMP :

-

Enzymatic Phosphorylation :

-

Coupling to NMN :

-

Sodium Salt Formation :

Advantages :

-

Higher stereochemical control compared to purely chemical methods.

-

Enzymatic steps improve yield (60–75% for NMNAT-mediated coupling).

Purification and Characterization

Chromatographic Purification

Analytical Validation

-

Mass Spectrometry : ESI-MS m/z 773.6 [M+H]+ (theoretical: 773.6).

-

¹H NMR (D₂O): δ 8.35 (s, 1H, H-2), 8.15 (s, 1H, H-8), 6.05 (d, J=5.5 Hz, H-1' ribose).

Challenges and Optimizations

Regioselectivity Issues

Stability of the Butylthio Group

-

The thioether bond is prone to oxidation.

-

Mitigation : Perform reactions under inert gas (N₂/Ar) and include reducing agents (e.g., DTT) in buffers.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Cost |

|---|---|---|---|---|

| Chemical | 25–35 | 90–95 | 5–7 days | Moderate |

| Chemo-Enzymatic | 50–60 | ≥95 | 3–5 days | High |

Chemical Reactions Analysis

Enzymatic Reactions with PARP Enzymes

8-Butylthio NAD+ (8-BuT-NAD+) is primarily used as a substrate for analog-sensitive PARP mutants. These mutants, such as PARP-1 L877A, exhibit altered binding or catalytic efficiency for modified NAD+ analogs. Key findings include:

-

PARP-1 Automodification :

-

Kinetic Parameters :

| Enzyme | () | () |

|---|---|---|

| PARP-1 (Wild-Type) | 4.6 ± 0.5 | 0.15 ± 0.01 |

| PARP-1 (L877A) | 1.3 ± 0.1 | 0.02 ± 0.001 |

Reaction Mechanism in PARP Activity

The reaction mechanism involves the transfer of ADP-ribose units from the NAD+ analog to target proteins. While the exact mechanism for 8-BuT-NAD+ is not fully detailed, general insights from NAD+ reactions include:

Scientific Research Applications

Biochemical Research

8-butylthio nicotinamide adenine dinucleotide (sodium salt) is primarily utilized as a coenzyme in redox reactions. It acts as an electron carrier, facilitating electron transfer between molecules, which is essential in metabolic pathways such as glycolysis and the citric acid cycle. This functionality has made it a valuable tool in studying cellular metabolism and energy transfer processes .

Poly(ADP-ribose) Polymerase Studies

This compound has been instrumental in research involving poly(ADP-ribose) polymerases (PARPs), particularly PARP1, PARP2, and PARP3. These enzymes play significant roles in DNA repair and cellular stress responses. The clickable form of 8-butylthio nicotinamide adenine dinucleotide allows researchers to identify genomic ADP-ribosylation sites and protein substrates effectively .

Enzyme Assays

In enzymatic assays, 8-butylthio nicotinamide adenine dinucleotide (sodium salt) serves as a substrate or cofactor in various biochemical reactions. Its reduced form can be measured fluorometrically, providing sensitive detection methods for low-concentration metabolites and enzymes . The compound's properties enable the development of diagnostic tools and biochemical assays for clinical applications.

Photocatalytic Applications

Recent studies have explored the use of this compound in artificial photosynthesis systems where it participates in the photocatalytic reduction of NAD(P)+ to NAD(P)H. This process is significant for developing sustainable energy solutions and understanding photosynthetic mechanisms .

Case Study 1: Role in Cancer Research

Research has demonstrated that 8-butylthio nicotinamide adenine dinucleotide (sodium salt) can influence cancer cell metabolism. By modulating NAD+ levels, it affects the activity of sirtuins, which are implicated in cancer progression and treatment resistance .

Case Study 2: Neuroprotective Effects

Studies indicate that derivatives of nicotinamide adenine dinucleotide, including 8-butylthio nicotinamide adenine dinucleotide (sodium salt), exhibit neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases by enhancing mitochondrial function and reducing oxidative stress .

Mechanism of Action

The mechanism of action of 8-butylthio nicotinamide adenine dinucleotide (sodium salt) involves its role as a coenzyme in redox reactions. It acts as an electron carrier, facilitating the transfer of electrons between molecules. This process is essential for various metabolic pathways, including glycolysis and the citric acid cycle. The compound interacts with specific enzymes, such as sirtuins and poly (ADP-ribose) polymerases, to exert its effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key NAD+ Analogs and Precursors:

Key Findings:

- Metabolic Efficiency: NR and NMN are well-established NAD+ precursors, requiring 1–2 enzymatic steps for conversion to NAD+ .

- Enzyme Interactions: The 8-position modification in 8-butylthio NAD+ may sterically hinder binding to NAD+-dependent enzymes. For example, thiourea-based inhibitors (e.g., tenovins) and suramin analogs bind between NAD+ and peptide substrate pockets in sirtuins, suggesting that bulky groups at the 8-position could modulate activity .

- Stability: Sodium salt formulations (e.g., 8-butylthio NAD+, NADP+) improve solubility and shelf life compared to free acid forms . Non-natural derivatives like 8-butylthio NAD+ may also exhibit enhanced stability over natural precursors like NMN, which degrade at high temperatures .

Pharmacokinetic and Therapeutic Potential

NAD+ Boosters in Aging and Disease:

- NR and NMN : Oral supplementation with NR (300 mg/kg/day) and NMN (500 mg/kg/day) in mice increased NAD+ levels by 60% and improved mitochondrial function, insulin sensitivity, and lifespan .

- CD38 Inhibitors: Apigenin and quercetin (natural flavonoids) inhibit CD38, an NAD+-consuming enzyme, thereby elevating NAD+ levels in aged mice . 8-Butylthio NAD+ may similarly resist CD38-mediated degradation, though this requires validation.

- Sirtuin Activation : STACs (e.g., resveratrol) and NAD+ precursors enhance sirtuin activity, promoting DNA repair and metabolic health . The 8-butylthio group’s impact on SIRT1–7 binding remains unexplored but could modulate activation kinetics.

Table 2: Therapeutic Outcomes of NAD+ Modulators in Preclinical Models

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.